3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-20-12-8-7-10(9-13(12)21-2)15(19)18-16-17-11-5-3-4-6-14(11)22-16/h7-9H,3-6H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMLKNCCBHBCAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:
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Formation of the Benzamide Core: : The benzamide core can be synthesized by reacting 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine to yield the desired benzamide.
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Reaction Conditions: : The reactions are usually carried out under anhydrous conditions with appropriate solvents such as dichloromethane or chloroform. The reaction temperature is maintained at room temperature to reflux conditions depending on the specific step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The methoxy groups on the benzamide core can undergo nucleophilic substitution reactions with reagents such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
3,4-Dimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Studies: It is used in biological assays to investigate its effects on cellular pathways and molecular targets.
Industrial Applications: The compound can be utilized in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it may inhibit certain kinases or interact with neurotransmitter receptors, leading to altered cellular signaling and physiological effects.
Comparison with Similar Compounds
Structural Analogs with Tetrahydrobenzothiazolyl Groups
Key structural analogs share the tetrahydrobenzothiazole core but vary in substituents on the benzamide ring or the thiazole moiety. These modifications significantly influence physicochemical properties and bioactivity:
Key Observations :
- Electron-Donating vs.
- Ring Modifications : Analogs with oxo or dimethyl groups on the tetrahydrobenzothiazole ring (e.g., ) exhibit increased steric bulk and altered hydrogen-bonding capacity.
Biological Activity
3,4-Dimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound can be represented as:
- Molecular Formula : C15H18N2O3S
- Molecular Weight : 302.38 g/mol
The structure includes a benzamide moiety linked to a tetrahydro-benzothiazole group, which is crucial for its biological activity.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit various biological activities such as anticancer, anti-inflammatory, and neuroprotective effects. The following sections detail specific activities related to this compound.
Anticancer Activity
A significant area of research has focused on the anticancer properties of benzothiazole derivatives. For instance:
- Mechanism : The compound may exert its anticancer effects through apoptosis induction in cancer cells and inhibition of tumor growth.
- Case Study : A study utilizing the Sulforhodamine B (SRB) assay demonstrated that related compounds showed promising activity against leukemia and lymphoma cell lines. These compounds inhibited cell proliferation significantly at concentrations lower than 10 µM .
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| This compound | HL-60 | <10 | Anticancer |
| Related Benzothiazole | K562 | <5 | Anticancer |
Neuroprotective Effects
Benzothiazole derivatives have also been studied for their neuroprotective properties:
- Mechanism : They may inhibit protein aggregation associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Findings : Compounds similar to this compound showed efficacy in reducing tau protein aggregation in vitro with an IC50 value of approximately 300 nM .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of benzothiazole derivatives. Modifications to the benzamide and benzothiazole moieties can significantly influence potency and selectivity.
Key Modifications
- Substitution on Benzamide : Altering substituents on the benzamide nitrogen can enhance binding affinity to target proteins.
- Tetrahydro-Benzothiazole Variations : Different substitutions on the tetrahydro-benzothiazole ring can affect neuroprotective properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
